N-(4-(Benzo[b]thiophene-3-yl)phenyl)acetamide
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Overview
Description
N-(4-(Benzo[b]thiophene-3-yl)phenyl)acetamide is a compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are five-membered aromatic rings containing a sulfur atom. This particular compound features a benzo[b]thiophene moiety attached to a phenyl ring, which is further connected to an acetamide group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Benzo[b]thiophene-3-yl)phenyl)acetamide typically involves the formation of the benzo[b]thiophene core followed by its functionalization. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur and a base . The resulting thiophene derivative can then be further reacted with a phenyl halide under palladium-catalyzed cross-coupling conditions to introduce the phenyl group. Finally, the acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride .
Industrial Production Methods
Industrial production of thiophene derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(4-(Benzo[b]thiophene-3-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
N-(4-(Benzo[b]thiophene-3-yl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of N-(4-(Benzo[b]thiophene-3-yl)phenyl)acetamide involves its interaction with various molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes such as proliferation and apoptosis. The specific pathways involved depend on the biological context and the target cells or organisms .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: The parent compound, which lacks the phenyl and acetamide groups.
Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.
Benzothiazole: Similar structure but with a nitrogen atom in place of the sulfur atom in the thiophene ring
Uniqueness
N-(4-(Benzo[b]thiophene-3-yl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzo[b]thiophene moiety enhances its aromaticity and stability, while the phenyl and acetamide groups provide additional sites for chemical modification and interaction with biological targets .
Properties
Molecular Formula |
C16H13NOS |
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Molecular Weight |
267.3 g/mol |
IUPAC Name |
N-[4-(1-benzothiophen-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C16H13NOS/c1-11(18)17-13-8-6-12(7-9-13)15-10-19-16-5-3-2-4-14(15)16/h2-10H,1H3,(H,17,18) |
InChI Key |
PINFQNPETONNMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
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